(+)-Phenylacetyl Carbinol
Overview
Description
(+)-Phenylacetyl Carbinol is a chiral α-hydroxyketone that plays a significant role in the synthesis of various pharmaceuticals. It is known for its use as a synthon in the production of compounds with α- and β-adrenergic properties, such as ephedrine and pseudoephedrine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (+)-Phenylacetyl Carbinol can be achieved through enzymatic methods. One improved procedure involves using the glutathione S-transferase-tag fused catalytic subunit of Escherichia coli acetohydroxyacid synthase I as a catalyst. This method yields the target molecule with an isolated yield of 80.6% and an enantiomeric excess value of higher than 98% .
Industrial Production Methods
Currently, this compound is primarily manufactured through a fermentation process. In this method, pyruvate decarboxylase, a protein of yeast cells, catalyzes the decarboxylation of pyruvate to form acetaldehyde, which then condenses with externally supplied benzaldehyde .
Chemical Reactions Analysis
Types of Reactions
(+)-Phenylacetyl Carbinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under mild conditions to preserve the chiral integrity of the compound .
Major Products
The major products formed from these reactions include ephedrine, pseudoephedrine, norephedrine, and phenylpropanolamine .
Scientific Research Applications
(+)-Phenylacetyl Carbinol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various chiral compounds.
Biology: It serves as a precursor in the biosynthesis of natural products.
Medicine: It is utilized in the production of pharmaceuticals with adrenergic properties.
Industry: It is employed in the manufacture of fine chemicals and intermediates
Mechanism of Action
The mechanism of action of (+)-Phenylacetyl Carbinol involves its interaction with specific molecular targets and pathways. It acts as a precursor in the biosynthesis of adrenergic compounds, which interact with adrenergic receptors to exert their effects. The molecular targets include enzymes involved in the biosynthesis of these compounds, such as pyruvate decarboxylase .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (+)-Phenylacetyl Carbinol include:
Ephedrine: A stimulant and decongestant.
Pseudoephedrine: Used as a nasal decongestant.
Norephedrine: A stimulant and appetite suppressant.
Phenylpropanolamine: Used as a decongestant and appetite suppressant.
Uniqueness
This compound is unique due to its chiral nature and its role as a key intermediate in the synthesis of various adrenergic compounds. Its high enantiomeric excess and specific enzymatic preparation methods make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
(1S)-1-hydroxy-1-phenylpropan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-6,9,11H,1H3/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFFNPODXBJBPW-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H](C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53439-91-1 | |
Record name | Phenylacetyl carbinol, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053439911 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1S)-1-hydroxy-1-phenylpropan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHENYLACETYL CARBINOL, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57T7N5C73Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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